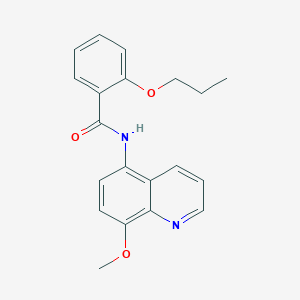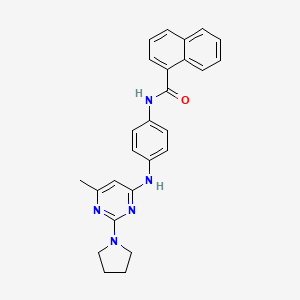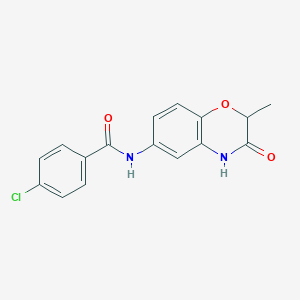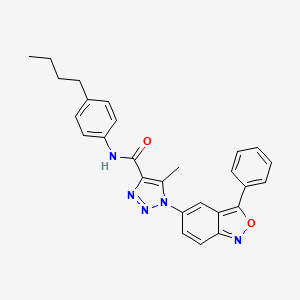![molecular formula C24H27N5O B11322487 2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11322487.png)
2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group, and a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-diaminopyrimidine with methylating agents under controlled conditions.
Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidin-1-yl group.
Formation of Benzamide Moiety: The final step involves the coupling of the substituted pyrimidine with 2,4-dimethylbenzoic acid or its derivatives to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit a range of biological activities.
Imidazole Derivatives: Known for their broad spectrum of chemical and biological properties.
Indole Derivatives: These compounds are also known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C24H27N5O |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2,4-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O/c1-16-6-11-21(17(2)14-16)23(30)27-20-9-7-19(8-10-20)26-22-15-18(3)25-24(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,27,30)(H,25,26,28) |
Clé InChI |
DPXWVTWRVXSKRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(ethylthio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11322414.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11322424.png)
![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11322425.png)


![2-benzyl-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322464.png)
![4-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11322465.png)

![4-[(3-methylbenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322473.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11322481.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11322485.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322490.png)


